(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the side chain: The 17-(2,10-dimethylundecan-6-yl) side chain can be introduced via alkylation reactions.
Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial, often requiring the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification. Additionally, large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: Reduction of the double bonds within the cyclopenta[a]phenanthrene core can yield fully saturated derivatives.
Substitution: Halogenation or other substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in side chain structure and functional groups.
Steroids: Many steroids have similar core structures but vary in functional groups and side chains.
Uniqueness
The uniqueness of (3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific stereochemistry and the presence of the 17-(2,10-dimethylundecan-6-yl) side chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
81919-09-7 |
---|---|
Molecular Formula |
C32H58O |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C32H58O/c1-22(2)9-7-11-24(12-8-10-23(3)4)28-15-16-29-27-14-13-25-21-26(33)17-19-31(25,5)30(27)18-20-32(28,29)6/h22-30,33H,7-21H2,1-6H3/t25?,26-,27-,28+,29-,30-,31-,32+/m0/s1 |
InChI Key |
WWGBFFHMTDVNCC-ZTQNUJFHSA-N |
Isomeric SMILES |
CC(C)CCCC(CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(CCCC(C)C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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